molecular formula C12H11Cl2NO2S2 B2590456 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole CAS No. 672951-38-1

4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole

Cat. No.: B2590456
CAS No.: 672951-38-1
M. Wt: 336.25
InChI Key: YVSCQUNIRFMTQG-UHFFFAOYSA-N
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Description

4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring substituted with a dichlorophenyl and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-amino-4-chlorobenzene-1-sulfonyl chloride and 2-bromo-1-(methylthio)ethanone in the presence of a base can yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The dichlorophenyl group can be reduced under specific conditions to yield different substituted phenyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce various substituted phenyl compounds.

Scientific Research Applications

4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole
  • 4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Uniqueness

4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research and application development.

Properties

IUPAC Name

4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO2S2/c1-3-19(16,17)10-5-4-8(11(13)12(10)14)9-6-18-7(2)15-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSCQUNIRFMTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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